molecular formula C10H13N3O B013792 N'-Nitrosoanabasine CAS No. 37620-20-5

N'-Nitrosoanabasine

Cat. No.: B013792
CAS No.: 37620-20-5
M. Wt: 191.23 g/mol
InChI Key: BXYPVKMROLGXJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N’-Nitrosoanabasine, also known as 3-(1-nitrosopiperidin-2-yl)pyridine, is a tobacco-specific nitrosamine . Nitrosamines are organic compounds that have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer . The primary targets of N’-Nitrosoanabasine are DNA molecules, where it forms adducts .

Mode of Action

N’-Nitrosoanabasine interacts with DNA molecules to form DNA adducts . This interaction involves the nitrosation of precursor amines in tobacco . The formation of these adducts can lead to mutations and DNA damage, which can result in carcinogenesis .

Biochemical Pathways

The biochemical pathways affected by N’-Nitrosoanabasine involve the metabolism of the compound and the formation of DNA adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations and DNA damage .

Pharmacokinetics

It is known that tobacco-specific nitrosamines, including n’-nitrosoanabasine, are present in tobacco products and environments contaminated by tobacco smoke . These compounds can be absorbed into the body through inhalation of tobacco smoke or ingestion of tobacco products .

Result of Action

The molecular and cellular effects of N’-Nitrosoanabasine’s action primarily involve carcinogenesis . The formation of DNA adducts can lead to mutations and DNA damage, which can result in the development of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-Nitrosoanabasine. The compound is found in tobacco products and environments contaminated by tobacco smoke . Therefore, exposure to tobacco smoke or consumption of tobacco products can increase the risk of exposure to N’-Nitrosoanabasine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Iodoclonidine hydrochloride typically involves the reaction of 2,6-dichloro-4-iodoaniline with imidazoline derivatives under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of p-Iodoclonidine .

Industrial Production Methods: Industrial production of p-Iodoclonidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: p-Iodoclonidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while substitution reactions can produce various substituted imidazolines .

Scientific Research Applications

p-Iodoclonidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving alpha-2 adrenergic receptors to understand their role in neurotransmitter release and signal transduction.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and glaucoma due to its interaction with adrenergic receptors.

    Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: p-Iodoclonidine hydrochloride is unique due to its specific interaction with alpha-2 adrenergic receptors and its ability to modulate neurotransmitter release with minimal agonist activity in inhibiting adenylate cyclase. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

3-(1-nitrosopiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021019
Record name Nitrosoanabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37620-20-5, 84237-39-8, 1133-64-8
Record name 3-(1-Nitroso-2-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37620-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosoanabasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoanabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Nitroso-2-piperidinyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOANABASINE, (RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N'-nitrosoanabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N'-Nitrosoanabasine formed in tobacco?

A1: NAB is formed through the reaction of the tobacco alkaloid anabasine with nitrite during the curing and processing of tobacco. [, , ] This process, known as nitrosation, is influenced by factors such as temperature, pH, and the presence of catalysts. [, ]

Q2: What types of tobacco products contain this compound?

A2: NAB is found in various tobacco products, including cigarettes, chewing tobacco, snuff, and snus. [, , , ] The levels of NAB can vary widely depending on the type of product, processing methods, and tobacco variety. [, , , ]

Q3: Are there significant differences in NAB levels between different tobacco products?

A3: Yes, research has shown that NAB levels can vary significantly. For instance, studies have reported higher levels of NAB in chewing tobacco and snuff compared to cigarettes. [, , , ] This variation can be attributed to differences in manufacturing processes and tobacco types used in these products.

Q4: How is this compound metabolized in the body?

A4: While NAB can be metabolized to its N-oxide form, a potential detoxification pathway, the specific enzymes involved and the extent of this metabolism in humans require further investigation. [, ]

Q5: How does the carcinogenicity of this compound compare to other TSNAs?

A6: While classified as a potential carcinogen, NAB generally exhibits weaker carcinogenic potency compared to NNK and NNN. [, ] This difference in potency could be attributed to variations in their metabolic activation pathways and interactions with cellular targets.

Q6: What analytical techniques are used to determine this compound levels in tobacco products?

A7: Several analytical techniques have been employed to measure NAB levels, including gas chromatography coupled with a thermal energy analyzer (GC-TEA) [, , , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , ]

Q7: What are the advantages of using LC-MS/MS for analyzing this compound?

A8: LC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of NAB even at trace levels in complex matrices like tobacco and biological samples. [, , , , , ]

Q8: Can this compound be detected in biological fluids, and if so, what does it indicate?

A9: Yes, NAB can be detected in biological fluids like urine and saliva. [, , ] The presence of NAB in these fluids indicates exposure to tobacco products containing this TSNA.

Q9: How are humans exposed to this compound?

A10: The primary route of human exposure to NAB is through the consumption of tobacco products, either by smoking or chewing. [, , , , ]

Q10: Are there any regulations or guidelines for this compound levels in tobacco products?

A11: While specific regulations for NAB levels may vary across countries, efforts to reduce TSNA content in tobacco products are ongoing due to their carcinogenic potential. [, , ]

Q11: What are the potential health risks associated with this compound exposure?

A12: NAB, as a TSNA, is considered a potential carcinogen. [, ] Although its potency might be lower compared to other TSNAs, continuous exposure through tobacco use could contribute to an increased risk of certain cancers.

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